4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol is a complex organic compound characterized by its unique structure, which includes multiple methoxy and hydroxy groups attached to a phenyl ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate reagents to introduce the ethyl and dimethoxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .
Scientific Research Applications
4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism by which 4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol exerts its effects involves interactions with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-3-methoxycinnamate: Shares similar structural features but differs in its ester functional group.
4-Hydroxy-3-methoxyacetophenone: Another compound with similar hydroxy and methoxy groups but with a different core structure.
Uniqueness
4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
102139-27-5 |
---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H20O5/c1-10(11-5-6-13(18)14(7-11)20-2)12-8-15(21-3)17(19)16(9-12)22-4/h5-10,18-19H,1-4H3 |
InChI Key |
BWXUQUPHOALVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.